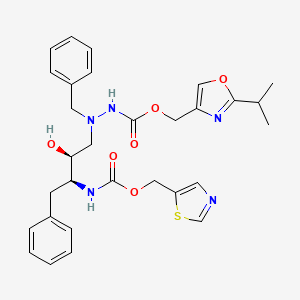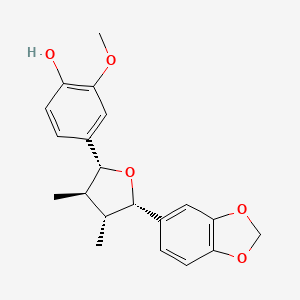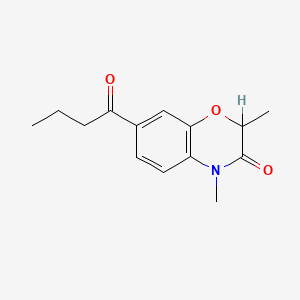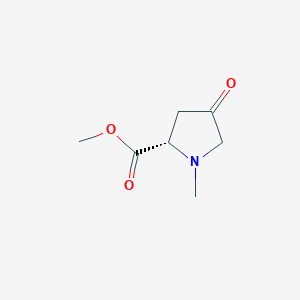
3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a diphenylmethoxymethyl group attached to the piperidine ring, which is further substituted with an ethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride typically involves the following steps:
Formation of Diphenylmethoxymethyl Chloride: This intermediate is prepared by reacting diphenylmethanol with thionyl chloride under reflux conditions.
Alkylation of Piperidine: The diphenylmethoxymethyl chloride is then reacted with 1-ethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the diphenylmethoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
Mebeverine: An anticholinergic used to treat irritable bowel syndrome.
Trihexyphenidyl: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Uniqueness
3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylmethoxymethyl group provides a unique interaction profile with molecular targets, distinguishing it from other piperidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
102071-22-7 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-(benzhydryloxymethyl)-1-ethylpiperidine |
InChI |
InChI=1S/C21H27NO/c1-2-22-15-9-10-18(16-22)17-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21H,2,9-10,15-17H2,1H3 |
Clé InChI |
KFADLSDOYZESSH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


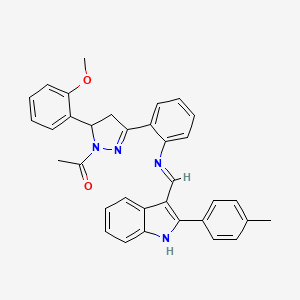
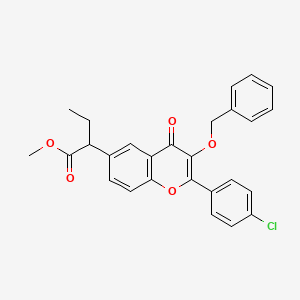


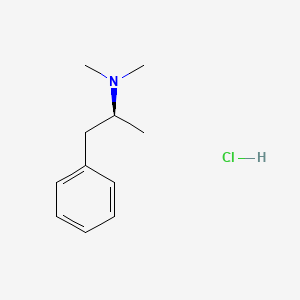

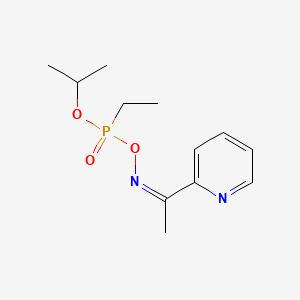
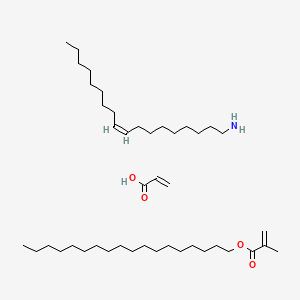
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
